![molecular formula C21H16N2O3S2 B2377849 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-84-7](/img/structure/B2377849.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

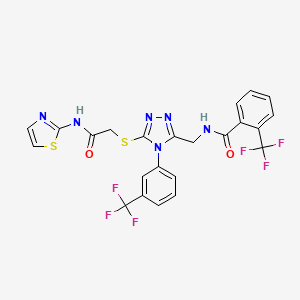

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Pharmacological Properties

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Ligands for Metal Extraction

Some benzothiazole-based compounds have been reported as potential ligands for metal extraction .

Optical Materials

Benzothiazole-based compounds have also been explored for their potential use as optical materials .

Fibroblast Growth Factor Antagonists

Certain benzothiazole-based compounds have been studied for their potential use as fibroblast growth factor antagonists .

Autotaxin Inhibitors

Benzothiazole-based compounds have been investigated for their potential use as autotaxin inhibitors .

Inhibitors of Wnt Antagonist DKK

Some benzothiazole-based compounds have been studied for their potential use as inhibitors of Wnt antagonist DKK .

Inhibitors of Cytosolic Phospholipase A2α

Benzothiazole-based compounds have been investigated for their potential use as inhibitors of cytosolic phospholipase A2α .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating their potential as antibacterial agents .

Eigenschaften

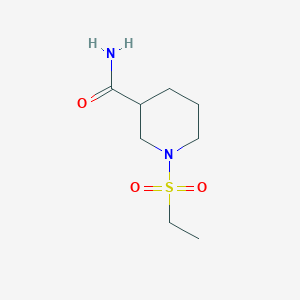

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-13-7-3-9-15(19)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-6-12-18(17)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZACUSNPGYCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377766.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)